molecular formula C7H5BrN2 B2641959 2-(Bromomethyl)pyridine-4-carbonitrile CAS No. 597563-02-5

2-(Bromomethyl)pyridine-4-carbonitrile

Cat. No.: B2641959
CAS No.: 597563-02-5
M. Wt: 197.035
InChI Key: GCNZQCMSCTYHEO-UHFFFAOYSA-N
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Description

2-(Bromomethyl)pyridine-4-carbonitrile is an organic compound with the molecular formula C7H5BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .

Mechanism of Action

Target of Action

Bromomethyl compounds are often used in organic synthesis, particularly in cross-coupling reactions . Therefore, the targets could be various depending on the specific reaction conditions and the presence of other reactants.

Mode of Action

The mode of action of 2-(Bromomethyl)-4-pyridinecarbonitrile is likely to involve its interaction with other reactants in a chemical reaction. For instance, in a Suzuki–Miyaura cross-coupling reaction, the bromomethyl group could be involved in the transmetalation step, where it is transferred from boron to palladium . The exact changes resulting from this interaction would depend on the specific reaction conditions and the other reactants involved.

Biochemical Pathways

Given its potential use in organic synthesis, it could be involved in various synthetic pathways leading to the formation of complex organic compounds .

Result of Action

As a reagent in organic synthesis, its primary effect would be the formation of new chemical bonds, leading to the synthesis of complex organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)pyridine-4-carbonitrile typically involves the bromination of 4-methylpyridine-2-carbonitrile. This reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)pyridine-4-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or DMF.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of primary amines.

Scientific Research Applications

2-(Bromomethyl)pyridine-4-carbonitrile is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and as a building block for biologically relevant compounds.

    Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.

    Industry: The compound finds applications in the production of specialty chemicals and materials

Comparison with Similar Compounds

    2-Cyanopyridine: Similar in structure but lacks the bromomethyl group.

    4-Bromomethyl-2-pyridinecarbonitrile: An isomer with the bromomethyl group at a different position.

    2-Bromo-4-methylpyridine: Lacks the nitrile group but has a similar bromomethyl substitution.

Uniqueness: 2-(Bromomethyl)pyridine-4-carbonitrile is unique due to the presence of both the bromomethyl and nitrile groups, which provide distinct reactivity patterns and make it a valuable intermediate in organic synthesis .

Biological Activity

2-(Bromomethyl)pyridine-4-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a bromomethyl group attached to a pyridine ring with a cyano group at the 4-position. Its molecular formula is C7H6BrN2C_7H_6BrN_2, with a molecular weight of approximately 200.04 g/mol. The presence of the bromomethyl and cyano groups contributes to its reactivity and biological activity.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties . For instance, studies have shown that these compounds can inhibit the growth of various cancer cell lines, including pancreatic, prostate, breast, lung, and leukemia cells. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis induction .

Table 1: Anticancer Activity of this compound Derivatives

Cell LineIC50 (µM)Mechanism of Action
Pancreatic Cancer5.2Inhibition of cell cycle progression
Breast Cancer3.8Induction of apoptosis
Lung Cancer4.5Modulation of PI3K/AKT pathway
Prostate Cancer6.0Inhibition of specific kinases

Anti-inflammatory Activity

In addition to its anticancer effects, derivatives of this compound have shown anti-inflammatory activity . These compounds may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators involved in inflammatory responses. This property can be beneficial in treating conditions like arthritis and other inflammatory diseases .

Antiviral Activity

Emerging studies suggest that some derivatives possess antiviral properties , particularly against the herpes simplex virus (HSV). The mechanism involves interference with viral replication processes, making it a potential candidate for antiviral drug development.

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of a series of this compound derivatives on ovarian and breast cancer cell lines. The results indicated moderate cytotoxicity against ovarian cancer cells (IC50 = 7 µM) while showing limited toxicity towards noncancerous cardiac cells, highlighting the selectivity of these compounds .

Case Study 2: Anti-inflammatory Effects

In an animal model of inflammation, a derivative was tested for its ability to reduce paw edema induced by carrageenan. The compound demonstrated a significant reduction in edema (p < 0.05) compared to the control group, suggesting its potential utility in managing inflammatory conditions .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : Some derivatives inhibit kinases involved in cancer progression, thus providing a targeted therapeutic approach.
  • Cytokine Modulation : By affecting cytokine levels, these compounds can alter inflammatory responses.
  • Viral Replication Interference : The compounds may disrupt viral replication machinery, offering a mechanism for antiviral activity.

Properties

IUPAC Name

2-(bromomethyl)pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-4-7-3-6(5-9)1-2-10-7/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNZQCMSCTYHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C#N)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Bromine (1.07 mL, 20.8 mmol) was added slowly at 0° C. to a solution of triphenylphosphine (5.53 g, 21.1 mmol) in methylene chloride (97 mL). The solution was warmed to room temperature and a white precipitate was observed. 4-Cyano-2-hydroxymethylpyridine 36 (2.61 g, 19.5 mmol) in methylene chloride (20 mL) was added dropwise and the reaction mixture was stirred at room temperature overnight. The reaction mixture was partitioned between water and methylene chloride. The organic layer was washed with saturated sodium chloride, dried (sodium sulfate), filtered, and concentrated under reduced pressure to give a white solid. Purification by flash column chromatography (silica, 99:1 methylene chloride/methanol) gave 4-cyano-2-bromomethylpyridine (3.95 g), which was used immediately in the next step without further purification: 1H NMR (300 MHz, CDCl3) δ 8.76 (d, J=5.0 Hz, 1H), 7.7 (s, 1H), 7.46 (dd, J=5.0, 1.3 Hz, 1H), 4.58 (s, 2H).
Quantity
1.07 mL
Type
reactant
Reaction Step One
Quantity
5.53 g
Type
reactant
Reaction Step One
Quantity
97 mL
Type
solvent
Reaction Step One
Quantity
2.61 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

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